1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-methyloxolan-2-ylmethyl halide with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The raw materials are sourced in bulk, and the reaction parameters are fine-tuned to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-[(5-Methyloxolan-2-yl)methyl]pyrazol-4-amine: Similar structure but with a pyrazole ring instead of a triazole ring.
1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine: Another triazole derivative with a different substitution pattern.
Uniqueness: 1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-[(5-methyloxolan-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c1-6-2-3-7(13-6)4-12-5-10-8(9)11-12/h5-7H,2-4H2,1H3,(H2,9,11) |
InChI Key |
PJTJZBXKMNNJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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